1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro-
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Overview
Description
1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole derivatives are widely used due to their unique physicochemical properties, including excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of negative charges and radicals .
Preparation Methods
The synthesis of 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- typically involves the nitration and methoxylation of benzotriazole derivatives. One common method includes the reaction of benzotriazole with formaldehyde and acetic acid in water, followed by nitration using nitric acid and methoxylation using methanol under acidic conditions . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- involves its interaction with molecular targets through its functional groups. The nitro and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form stable coordination complexes with metal ions, which is essential for its role as a corrosion inhibitor .
Comparison with Similar Compounds
1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro- can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole-1-methanol: Similar in structure but lacks the nitro and methoxy groups, leading to different reactivity and applications.
5-Methyl-1H-benzotriazole: Contains a methyl group instead of the nitro and methoxy groups, affecting its chemical properties and uses.
Properties
CAS No. |
94120-22-6 |
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Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-(5-methoxy-6-nitrobenzotriazol-1-yl)ethanol |
InChI |
InChI=1S/C9H10N4O4/c1-17-9-4-6-7(5-8(9)13(15)16)12(2-3-14)11-10-6/h4-5,14H,2-3H2,1H3 |
InChI Key |
RZOSCHRJNRQVNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=NN2CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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